molecular formula C9H7ClN2O2S B15127664 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid

2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B15127664
M. Wt: 242.68 g/mol
InChI Key: YYBGJLYBFXHFNC-UHFFFAOYSA-N
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Description

2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate chlorothiophene derivatives and palladium catalysts.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the chlorothiophene ring.

Scientific Research Applications

2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole and thiophene derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)acetic acid: This compound lacks the pyrazole ring but shares the chlorothiophene moiety.

    2-(5-chlorothiophen-3-yl)acetic acid: Similar to the above compound but with a different position of the chlorine atom on the thiophene ring.

    2,5-Dichlorothiophene-3-carboxylic acid: Contains two chlorine atoms on the thiophene ring and a carboxylic acid group.

Uniqueness

2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid is unique due to the presence of both a pyrazole ring and a chlorothiophene moiety, which can confer distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

2-[5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C9H7ClN2O2S/c10-7-2-1-6(15-7)9-5(3-8(13)14)4-11-12-9/h1-2,4H,3H2,(H,11,12)(H,13,14)

InChI Key

YYBGJLYBFXHFNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=C(C=NN2)CC(=O)O

Origin of Product

United States

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